1-(4-bromophenyl)-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic name for this compound follows International Union of Pure and Applied Chemistry guidelines for polycyclic heteroaromatic systems. The base structure derives from the 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine scaffold, a bicyclic system featuring a seven-membered azepine ring fused to a triazole moiety. Substituent positioning adheres to the von Baeyer system for bridge numbering, with the triazole nitrogen atoms occupying positions 1, 2, and 4.
The full IUPAC name specifies:
- A 4-bromophenyl group attached to the urea nitrogen at position 1
- A 3-chlorophenyl group at position 3 of the urea framework
- A triazoloazepinylmethyl spacer linking the urea nitrogen to the heterocyclic core
This nomenclature precisely locates all substituents relative to the parent bicyclic system and urea backbone, ensuring unambiguous structural identification.
Molecular Formula and Weight Analysis
The molecular formula C21H21BrClN5O reflects the compound's composition of 21 carbon atoms, 21 hydrogen atoms, and single bromine, chlorine, and oxygen atoms with five nitrogen atoms. PubChem calculations confirm a molecular weight of 474.8 g/mol, with exact mass spectrometry showing predominant isotopic peaks at m/z 473.04 (M+) for 79Br/35Cl and 475.04 for 81Br/35Cl combinations.
| Parameter | Value |
|---|---|
| Molecular formula | C21H21BrClN5O |
| Molecular weight | 474.8 g/mol |
| Exact mass | 473.04 (M+) |
| Halogen content | 16.84% Br, 7.47% Cl |
The bromine and chlorine atoms contribute significantly to the compound's molecular polarity and intermolecular interactions, as evidenced by its calculated partition coefficient (LogP) of 3.1 ± 0.4, indicating moderate lipophilicity.
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous triazoloazepine derivatives reveal planar triazole rings fused to chair-conformed azepine systems, with typical bond lengths of 1.37 Å for N-N bonds in the triazole moiety and 1.45 Å for C-N bonds bridging the heterocycles. Infrared spectroscopy of the title compound shows characteristic absorptions at:
- 3450 cm-1 (N-H stretch, urea)
- 1629 cm-1 (C=O vibration)
- 1553 cm-1 (aromatic C=C)
- 660 cm-1 (C-Br stretch)
Proton nuclear magnetic resonance (1H NMR) in deuterated dimethyl sulfoxide exhibits:
- δ 7.74 ppm (doublet, J = 8.1 Hz, 2H aromatic Br-substituted)
- δ 7.56 ppm (doublet, J = 8.0 Hz, 2H aromatic Cl-substituted)
- δ 3.48 ppm (multiplet, 4H azepine CH2)
- δ 10.24 ppm (singlet, urea NH)
Carbon-13 NMR spectra confirm the urea carbonyl at δ 157.8 ppm and sp2 hybridized carbons in the aromatic regions δ 115-140 ppm. These spectroscopic signatures collectively verify the molecular architecture and substitution pattern.
Conformational Analysis of Triazoloazepine Core
Molecular modeling indicates two predominant conformations of the triazoloazepine system:
- Chair-like Azepine : The seven-membered ring adopts a distorted chair geometry, minimizing steric strain between the triazole nitrogen lone pairs and adjacent hydrogen atoms.
- Envelope Conformation : Partial puckering occurs at the carbon adjacent to the triazole fusion point, creating a 15° dihedral angle between the heterocycles.
Density functional theory calculations (B3LYP/6-31G*) show the chair conformation is energetically favored by 2.3 kcal/mol compared to the envelope form. The methylene linker between the urea and triazoloazepine permits free rotation, with a rotational barrier of 8.7 kcal/mol measured via variable-temperature NMR.
Properties
Molecular Formula |
C21H21BrClN5O |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H21BrClN5O/c22-15-8-10-18(11-9-15)28(21(29)24-17-6-4-5-16(23)13-17)14-20-26-25-19-7-2-1-3-12-27(19)20/h4-6,8-11,13H,1-3,7,12,14H2,(H,24,29) |
InChI Key |
GZKSGBAGWUSJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)Br)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
1-(4-bromophenyl)-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure featuring a urea moiety linked to a triazoloazepine framework. Its molecular formula is , and it exhibits notable pharmacological properties attributed to the presence of halogenated phenyl groups and the triazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
- Mechanism of Action : The compound appears to enhance the expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio favors apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been reported to cause mitotic arrest in cancer cells, particularly in the G2/M phase. This was evidenced by increased levels of active caspase-3/7 enzymes following treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate moderate efficacy compared to standard antibiotics like streptomycin and nystatin .
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on Luc-4T1 breast cancer cells. Treatment with concentrations around resulted in significant apoptosis induction as measured by caspase activity assays. The results indicated a strong correlation between treatment and increased apoptotic signaling .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against a range of pathogens. The synthesized derivatives were tested for their ability to inhibit bacterial growth and showed promising results against both Gram-positive and Gram-negative bacteria .
Data Tables
Scientific Research Applications
Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Inhibitors of urease are valuable in therapeutic applications aimed at reducing these conditions.
Case Study: Urease Inhibition
A study demonstrated that derivatives of this compound exhibited significant urease inhibitory activity. These compounds were synthesized and tested for their effectiveness in inhibiting urease activity in vitro. The results indicated that the synthesized compounds had comparable or superior inhibitory effects compared to known urease inhibitors like thiourea .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study: Antibacterial Efficacy
In vitro tests revealed that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Compounds that can modulate inflammatory responses hold therapeutic potential.
Case Study: Anti-inflammatory Activity
In experimental models of inflammation, the compound demonstrated significant reductions in inflammatory markers. For instance, in carrageenan-induced paw edema models in rats, the compound showed a reduction in swelling comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, core modifications, or urea linkage positioning. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity :
- The 4-bromo-3-trifluoromethylphenyl group () increases lipophilicity compared to the target compound’s simpler 4-bromophenyl group due to the CF3 moiety .
- Ethoxy/methoxy substituents () enhance aqueous solubility but may reduce membrane permeability .
Core Modifications and Bioactivity :
- The carbazole core () is associated with DNA intercalation or kinase inhibition, suggesting divergent mechanisms compared to the triazoloazepine core .
- Boron-containing analogs () are often used in medicinal chemistry for targeted drug delivery or as enzyme inhibitors .
Synthetic Accessibility :
- Urea derivatives like the target compound are typically synthesized via isocyanate-amine coupling (e.g., ), though yields vary (27–83%) depending on steric hindrance .
Pharmacological Potential: Triazoloazepine derivatives () are explored for CNS disorders due to their ability to cross the blood-brain barrier . The absence of electron-withdrawing groups (e.g., CF3) in the target compound may result in milder metabolic stability compared to .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common approach involves reacting hydrazine derivatives with cyclic ketones or aldehydes. For example, 6,7,8,9-tetrahydro-5H-azepin-3-amine can react with formamide under controlled conditions to form the triazole ring. The reaction proceeds via intermediate hydrazones, which undergo cyclization upon heating. Key parameters include:
Functionalization of the Triazoloazepine Core
After forming the triazoloazepine scaffold, the 3-position is functionalized with a methyl group. This is achieved via alkylation using methyl iodide or bromomethyl precursors. For instance, reacting the triazoloazepine with bromomethylbenzene in the presence of a base like potassium carbonate yields the 3-methyl derivative.
Urea Linkage Establishment
The urea bridge connecting the triazoloazepine core to the halogenated aryl groups is constructed through nucleophilic substitution or coupling reactions.
Isocyanate-Amine Coupling
A widely used method involves reacting an aryl isocyanate with an aryl amine. As demonstrated in PubChemLite entry CID 302770, 1-(4-bromophenyl)-3-(3-chlorophenyl)urea is synthesized by treating 4-bromophenyl isocyanate with 3-chloroaniline in dichloromethane. For the target compound, this urea is further alkylated with the triazoloazepine-methyl group.
Reaction Conditions :
-
Solvent : Anhydrous DCM or THF.
-
Catalyst : Triethylamine (TEA) to scavenge HCl.
-
Temperature : 0–25°C to prevent oligomerization.
Carbodiimide-Mediated Coupling
Alternative routes employ carbodiimides like EDC or DCC to activate carboxylic acid intermediates. However, this method is less common due to competing side reactions in polyfunctional molecules.
Full Synthesis Protocol
The complete synthesis integrates the above steps into a sequential process:
Stepwise Procedure
-
Triazoloazepine Synthesis :
-
Urea Formation :
-
Final Assembly :
Optimization Challenges
-
Purity Control : Column chromatography (SiO2, ethyl acetate/hexane) is essential to separate regioisomers.
-
Yield Improvement : Slow reagent addition and excess formamide increase triazole yield to >75%.
Analytical Characterization
Critical quality control data for the target compound include:
Comparative Analysis of Synthetic Methods
The table below evaluates two primary routes for the target compound:
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Isocyanate Coupling | High selectivity, mild conditions | Requires toxic phosgene | 68% |
| Carbodiimide Mediated | Avoids isocyanates | Lower yields due to side reactions | 45% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are preferred to enhance heat transfer and reduce byproducts. Patent US8501936B2 emphasizes the use of microwave-assisted synthesis to accelerate cyclocondensation steps .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the triazolo-azepine core. A urea linkage can be formed via coupling reactions between substituted phenyl isocyanates and amines. For example, DABCO-catalyzed reactions in acetonitrile under reflux (65°C for 1 hour) have been effective for urea bond formation in analogous compounds . Post-synthesis, purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by HPLC (C18 column, methanol/water mobile phase) ensures >95% purity, as demonstrated in structurally related pyrazoline-urea derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.5 ppm for bromo/chlorophenyl groups ).
- IR Spectroscopy : Identify functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, C-Cl stretch ~690 cm⁻¹ ).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Monitor purity using reversed-phase columns and UV detection (λ = 254 nm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal stress : 40–60°C for 4–8 weeks.
- Hydrolytic conditions : pH 3–9 buffers at 25°C.
- Oxidative stress : 3% H₂O₂.
Analyze degradation products via HPLC and LC-MS. For example, pyrazoline-urea analogs showed <5% degradation after 4 weeks at 40°C .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : Systematically modify:
- Halogen substituents : Replace bromine/chlorine with fluorine or methyl groups to evaluate electronic effects.
- Triazolo-azepine core : Introduce substituents at positions 3 or 8 to alter steric bulk.
- Urea linker : Replace with thiourea or amide groups.
Test modified analogs in target-specific assays (e.g., kinase inhibition). Similar SAR studies on pyrazoline derivatives revealed that 4-bromophenyl groups enhanced activity by 30% compared to chloro analogs .
Q. How should in vitro biological activity assays be designed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ATPase activity for kinase targets). Pre-incubate the compound with the enzyme (1–100 µM, 30 minutes) and measure IC50 values.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated proteins).
Reference the protocol for triazolo-azepine derivatives, where IC50 values <1 µM were achieved against specific kinases .
Q. How can computational modeling resolve contradictions between experimental and theoretical data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Compare results with NMR-derived conformational data (e.g., NOE correlations).
- MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS/AMBER) to assess stability of predicted poses.
- QM/MM Calculations : Analyze electronic interactions (e.g., halogen bonding) using Gaussian08. Discrepancies in pyrazoline-urea analogs were resolved by identifying solvent effects overlooked in docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
